molecular formula C9H5FO B1448382 5-Ethynyl-2-fluorobenzaldehyde CAS No. 1440535-11-4

5-Ethynyl-2-fluorobenzaldehyde

Cat. No. B1448382
M. Wt: 148.13 g/mol
InChI Key: QLROWFLLVGAIRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Ethynyl-2-fluorobenzaldehyde can be achieved through various methods. One such method involves the reaction of a halogenated benzaldehyde with a metal fluoride in the presence of a catalyst . This process is advantageous as it uses commercially readily available starting materials and can produce fluorobenzaldehydes useful as intermediates for agricultural chemicals or pharmaceuticals in good yield on an industrial scale .


Molecular Structure Analysis

The molecular formula of 5-Ethynyl-2-fluorobenzaldehyde is C9H5FO . Its average mass is 148.134 Da and its monoisotopic mass is 148.032440 Da .


Chemical Reactions Analysis

Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Ethynyl-2-fluorobenzaldehyde include a molecular weight of 148.13 g/mol . It has a topological polar surface area of 17.1 Ų . It has a complexity of 191 . It is a solid-powder at room temperature .

Scientific Research Applications

Chemical Synthesis and Derivatives

Materials Science and Sensing Applications

In materials science, derivatives of 5-ethynyl-2-fluorobenzaldehyde contribute to the development of novel materials and sensors. For instance, the compound has been used in the synthesis of solvatochromic fluorophores, which change their fluorescence properties in response to their microenvironment. These materials have potential applications in chemical biology and medicinal chemistry, especially for studying biological events through fluorescence (Okada et al., 2016). Moreover, fluorobenzaldehyde derivatives are utilized in the synthesis of fluorescent chemosensors for metal ion detection, which is crucial for environmental monitoring and biomedical diagnostics (Gao et al., 2014).

Organic Electronics

The compound is also instrumental in the field of organic electronics. Its derivatives are used in the synthesis of materials for organic light-emitting diodes (OLEDs), with the fluorine substituents playing a critical role in adjusting the electronic properties of the emitters. This application underscores the importance of 5-ethynyl-2-fluorobenzaldehyde in the development of advanced electronic devices (Szlachcic et al., 2017).

Safety And Hazards

5-Ethynyl-2-fluorobenzaldehyde is classified as a combustible liquid . It can cause skin irritation and serious eye irritation . It is harmful if inhaled and may cause respiratory irritation . It may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

5-ethynyl-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO/c1-2-7-3-4-9(10)8(5-7)6-11/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLROWFLLVGAIRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001300435
Record name Benzaldehyde, 5-ethynyl-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynyl-2-fluorobenzaldehyde

CAS RN

1440535-11-4
Record name Benzaldehyde, 5-ethynyl-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440535-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 5-ethynyl-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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